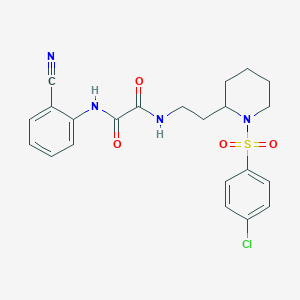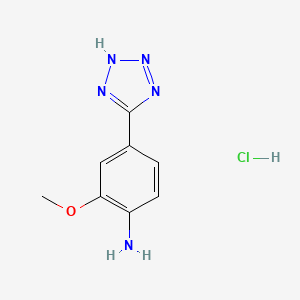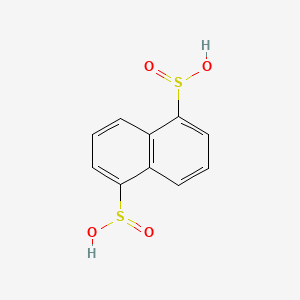
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-cyanophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals with significant biological activity, often studied for their potential in various therapeutic areas. The core structure includes a piperidine ring, a common feature in many pharmacologically active molecules, which is modified with sulfonyl and oxalamide groups to enhance activity and specificity.
Synthesis Analysis
Synthesis typically involves the condensation reactions of relevant precursors like piperidin-4-yl methanol with specific sulfonyl chlorides and subsequent modifications to introduce the oxalamide group. For instance, the synthesis of related compounds has been reported through reactions involving diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride in a solvent like methylene dichloride, using triethylamine as the base (Girish et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as NMR and IR spectroscopy are pivotal in determining the molecular structure. These analyses reveal the compound's precise geometry, including bond lengths, angles, and the overall 3D conformation. Studies on similar molecules have shown that the piperidine ring tends to adopt a chair conformation, contributing to the molecule's stability and reactivity (Girish et al., 2008).
Applications De Recherche Scientifique
Therapeutic Potential in CNS Disorders
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-cyanophenyl)oxalamide and similar compounds have been studied for their potential therapeutic applications in the treatment of complex diseases. For instance, N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been investigated for their selectivity as 5-HT7 receptor ligands or multifunctional agents, indicating possible applications in treating CNS disorders. Specifically, certain compounds have demonstrated distinct antidepressant-like and pro-cognitive properties, suggesting a potential polypharmacological approach to the treatment of CNS disorders (Canale et al., 2016).
Antidepressant and Pro-cognitive Properties
The study of N-alkylated arylsulfonamides has led to the identification of compounds with promising antidepressant-like and pro-cognitive properties. These compounds were evaluated through in vivo tests like the forced swim test (FST) in mice and the novel object recognition (NOR) task in rats, showcasing their potential in managing depressive symptoms and enhancing cognitive functions (Canale et al., 2016).
Anti-acetylcholinesterase Activity
Some derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating their potential as therapeutic agents. Notably, certain compounds have shown high potency, suggesting their utility in therapeutic applications related to acetylcholinesterase inhibition (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-20-7-2-1-5-16(20)15-24/h1-2,5,7-11,18H,3-4,6,12-14H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWFFDZFNFNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)


![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)
![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)